molecular formula C15H19N5O B2465067 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 2034204-28-7

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No.: B2465067
CAS No.: 2034204-28-7
M. Wt: 285.351
InChI Key: BFVXKWMAFVNHJV-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and reagents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide
  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide
  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide

Uniqueness

This compound is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Some studies suggest that it may act as an inhibitor for specific kinases, which are crucial in cellular signaling pathways.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown significant activity against HeLa and HCT116 cell lines, with IC50 values indicating potent inhibition of cell growth.

Cell LineIC50 (µM)Reference
HeLa0.36
HCT1161.8

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, highlighting its potential as an antibacterial agent.

BacteriaMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025

Antiparasitic Activity

In addition to its antibacterial properties, the compound has shown promise in antiparasitic applications. Studies indicate that derivatives of the compound can inhibit the growth of various parasites, with EC50 values suggesting effective potency.

Case Study 1: Cancer Treatment

A study involving the administration of this compound in a murine model demonstrated a reduction in tumor size compared to controls. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often upregulated in cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's efficacy against multidrug-resistant strains of bacteria. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy, suggesting a role in overcoming antibiotic resistance.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-10-14(19-18-11)20-8-5-12(6-9-20)17-15(21)13-4-2-3-7-16-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVXKWMAFVNHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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